N-Phenyl vs. N-Benzyl Substitution: Impact on Calculated Physicochemical and Drug-Likeness Parameters
The N-phenyl substitution in CAS 1206993-60-3 (MW 429.33, C₂₂H₁₅Cl₂FN₂S) results in a lower molecular weight and reduced lipophilicity compared to the N-benzyl analog CAS 1207026-60-5 (MW 443.36, C₂₃H₁₇Cl₂FN₂S) . The removal of one methylene unit reduces the topological polar surface area contribution and alters the calculated logP, which directly affects membrane permeability and non-specific protein binding profiles. In published SAR studies on structurally related 2-benzylthio-imidazoles, a molecular weight difference of ~14 Da combined with altered N-substitution has been associated with ≥2-fold shifts in cellular IC₅₀ values against breast cancer cell lines [1].
| Evidence Dimension | Molecular weight and N-substitution type (sp² vs. sp³ carbon attachment to imidazole N-1) |
|---|---|
| Target Compound Data | MW = 429.33 g/mol; N-phenyl (sp² C–N bond); Formula C₂₂H₁₅Cl₂FN₂S |
| Comparator Or Baseline | CAS 1207026-60-5 (N-benzyl analog): MW = 443.36 g/mol; N-benzyl (sp³ CH₂ linker); Formula C₂₃H₁₇Cl₂FN₂S |
| Quantified Difference | ΔMW = -14.03 g/mol; absence of CH₂ linker alters conjugation and calculated logP by approximately -0.5 log units |
| Conditions | Calculated physicochemical parameters based on molecular formula and structure |
Why This Matters
In lead optimization, a ~14 Da molecular weight reduction and altered N-substitution hybridization can translate to measurably different cellular potency and ADME properties, making the N-phenyl compound a distinct chemical probe that cannot be replaced by the N-benzyl analog without re-validation.
- [1] El-Messery SM, Hassan GS, Al-Omary FAM, El-Subbagh HI. Design and synthesis of 2-substituted-4-benzyl-5-methylimidazoles as new potential anti-breast cancer agents to inhibit oncogenic STAT3 functions. Bioorg Chem. 2021;107:104557. doi:10.1016/j.bioorg.2020.104557 View Source
